ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Description

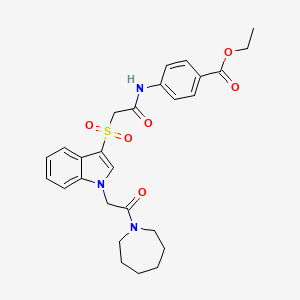

Ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is an intricate organic molecule, notable for its sophisticated structure and potential applications across various scientific fields, particularly in medicinal chemistry. This compound's structure integrates multiple functional groups, contributing to its reactivity and versatility.

Properties

IUPAC Name |

ethyl 4-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O6S/c1-2-36-27(33)20-11-13-21(14-12-20)28-25(31)19-37(34,35)24-17-30(23-10-6-5-9-22(23)24)18-26(32)29-15-7-3-4-8-16-29/h5-6,9-14,17H,2-4,7-8,15-16,18-19H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWMNJDTWJWPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves a multi-step process:

Formation of the Indole Core: : The indole ring can be synthesized through Fischer indole synthesis, employing phenylhydrazine and acetone under acidic conditions.

Attachment of the Sulfonyl Group: : The sulfonyl group is introduced via a sulfonylation reaction using chlorosulfonic acid or sulfuryl chloride.

Amide Formation: : The acetamido group is incorporated through an acylation reaction using acetic anhydride in the presence of a base like pyridine.

Cyclization to Form the Azepan-1-yl Group: : This can be achieved through a cyclization reaction using appropriate precursors and conditions.

Final Esterification: : Ethanol and hydrochloric acid are typically used for the esterification reaction, resulting in the formation of the ethyl ester.

Industrial Production Methods

Industrial production of this compound would necessitate scaled-up versions of these laboratory methods, potentially involving continuous flow reactors for more efficient synthesis and improved yields. The use of catalytic agents and optimized conditions is critical for cost-effective large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidative reactions, particularly at the indole and sulfonyl groups.

Reduction: : Reduction reactions may target the oxo group within the azepan-1-yl moiety.

Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of multiple reactive sites.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

Substituents: : Various halides and nucleophiles such as amines or alkoxides.

Major Products

The major products depend on the type of reaction and conditions, typically resulting in derivatives with modified functional groups, such as hydroxylated or aminated products.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The sulfonamide group in ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate may inhibit specific enzymes involved in cancer cell proliferation. For instance, sulfonamides have been shown to target carbonic anhydrases, which play a role in tumor growth and metastasis .

Enzyme Inhibition

The compound's sulfonamide group may interact with active sites of various enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds targeting metabolic pathways involved in diseases such as diabetes and Alzheimer's disease. For example, studies on related compounds have shown inhibition of α-glucosidase and acetylcholinesterase, which are relevant for managing Type 2 diabetes and Alzheimer's disease, respectively .

Modulation of G Protein-Coupled Receptors (GPCRs)

There is evidence suggesting that this compound may modulate GPCR pathways, influencing intracellular signaling cascades that regulate physiological responses such as inflammation and pain perception. GPCRs are critical targets for drug development due to their involvement in numerous physiological processes and diseases .

Case Study 1: Anticancer Potential

A study investigated the anticancer effects of sulfonamide derivatives similar to this compound. The results demonstrated significant inhibition of cancer cell lines, indicating potential for further development as an anticancer agent .

Case Study 2: Enzyme Inhibition

In another research effort, derivatives of sulfonamides were synthesized and tested for their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings revealed that these compounds could effectively reduce enzyme activity, suggesting therapeutic applications in managing Type 2 diabetes and Alzheimer's disease .

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate exerts its effects depends on its target application. Generally, it might interact with protein active sites, influencing enzymatic activities or receptor binding, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Unique Properties

This versatile compound, with its intricate structure and wide-ranging potential, continues to be of significant interest in scientific research and industrial applications.

Biological Activity

Ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate (CAS Number: 878059-78-0) is a complex organic compound with a molecular formula of and a molecular weight of 525.6 g/mol. Its unique structure, which includes an indole ring and azepane moiety, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Indole Ring : Known for its role in various biological processes and as a pharmacophore in drug design.

- Azepane Moiety : A seven-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C27H31N3O6S |

| Molecular Weight | 525.6 g/mol |

| CAS Number | 878059-78-0 |

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other indole derivatives which are known to affect metabolic pathways.

- Receptor Binding : Its structure suggests potential interactions with various receptors, including G-protein coupled receptors (GPCRs), which play critical roles in signal transduction.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and azepane moieties have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve:

- Induction of apoptosis

- Cell cycle arrest

- Inhibition of metastasis

A study on related compounds demonstrated that they could inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer therapy .

Antimicrobial Activity

Compounds similar to this compound have shown varying degrees of antibacterial and antifungal activities. For example, benzothiazole derivatives have been reported to possess good antibacterial activity against pathogenic bacteria . The sulfonamide group in this compound may enhance its antimicrobial efficacy by disrupting bacterial folate synthesis.

Neuroprotective Effects

Research has indicated that indole derivatives can exhibit neuroprotective properties, potentially beneficial in treating neurological disorders. The mechanism may involve:

- Modulation of neurotransmitter levels

- Protection against oxidative stress

This aligns with findings where similar compounds demonstrated protective effects on neuronal cells under stress conditions .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds similar to this compound. Key findings include:

- Anticancer Efficacy : A study published in Pharmacology Research highlighted that indole-based compounds significantly inhibited the proliferation of breast and colon cancer cell lines .

- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited MIC values lower than standard antibiotics, indicating their potential as novel antimicrobial agents .

- Neuroprotective Studies : Research presented at a neuroscience conference demonstrated that indole derivatives could reduce neuronal apoptosis in models of neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.